molecular formula C12H10BrNO4S2 B8765055 METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-2-THIOPHENECARBOXYLATE

METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-2-THIOPHENECARBOXYLATE

Cat. No.: B8765055
M. Wt: 376.3 g/mol
InChI Key: OIKZJIOJIMOMOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-2-THIOPHENECARBOXYLATE is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-2-THIOPHENECARBOXYLATE can be synthesized through a multi-step process. One common method involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with 4-bromobenzenesulfonamide in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-2-THIOPHENECARBOXYLATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted thiophene derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Coupling Reactions: Products include biaryl compounds.

Mechanism of Action

The mechanism of action of METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-2-THIOPHENECARBOXYLATE depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-2-THIOPHENECARBOXYLATE is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. This makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H10BrNO4S2

Molecular Weight

376.3 g/mol

IUPAC Name

methyl 3-[(4-bromophenyl)sulfonylamino]thiophene-2-carboxylate

InChI

InChI=1S/C12H10BrNO4S2/c1-18-12(15)11-10(6-7-19-11)14-20(16,17)9-4-2-8(13)3-5-9/h2-7,14H,1H3

InChI Key

OIKZJIOJIMOMOR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)NS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of methyl 3-aminothiophene-2-carboxylate (2.98 g; 11.7 mmol) in anhydrous dichloromethane (32 mL) were added pyridine (1.54 mL; 19.0 mmol) and 4-bromobenzenesulfonyl chloride (1.49 g; 9.5 mmol) in one portion. The reaction mixture was heated at 45° C. for 71 hours, allowed to cool to room temperature, and then diluted with dichloromethane (100 mL). The resulting mixture was successively washed with aqueous hydrochloric acid (50 mL; 2N) and aqueous saturated sodium chloride (50 mL), dried over magnesium sulfate, filtered and the filtrate was concentrated under reduced pressure to yield an off-white solid. The crude product was dissolved in dichloromethane (100 mL) and treated with aqueous sodium hydroxide (60 mL; 2N) resulting in a white precipitation. The white solid was isolated by filtration and washed with dichloromethane (50 mL). The white solid was then acidified with aqueous hydrochloric acid (60 mL; 6N) and extracted with dichloromethane (2×100 mL). The organic extracts were combined, washed with aqueous saturated sodium chloride, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the title compound as a pale yellow solid (2.53 g).
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
1.54 mL
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.